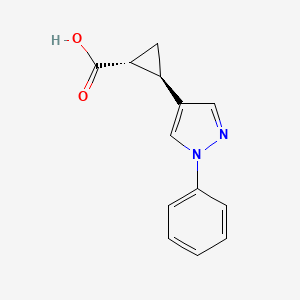

1-(4-Bromophenyl)-4-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromophenyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-cancer Activity

Derivatives of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole have been synthesized and tested for their cytotoxic activity against various human cancer cell lines. Some analogs exhibited significant activity, highlighting their potential as the basis for developing potent anti-cancer agents (Srour et al., 2018).

Biomedical Applications

Specific compounds derived from this compound showed promising results for biomedical applications, particularly in regulating inflammatory diseases. Docking studies have supported these findings, indicating their relevance in medical research (Ryzhkova et al., 2020).

Nonlinear Optical Properties

Research on the synthesis and structural characterization of specific pyrazole derivatives revealed their significant nonlinear optical properties, attributed to intramolecular charge transfer. This highlights their potential in materials science and optical applications (Tamer et al., 2016).

Catalytic Activity in Cross-Coupling Reactions

Pyrazole-containing compounds, including derivatives of this compound, have been used as ligands to stabilize metal complexes for pre-catalysts in cross-coupling reactions. Their structural modifications allow fine-tuning of the metal complexes' properties, demonstrating their importance in synthetic chemistry (Ocansey et al., 2018).

Antimicrobial Activity

New N-phenylpyrazole derivatives, synthesized from bromo(hetero)arenes, showed significant antimicrobial properties, indicating their potential as therapeutic agents for fungal infections and possibly other microbial diseases (Farag et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole are Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are responsible for causing diseases such as leishmaniasis and malaria, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . The compound has shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

This compound affects the biochemical pathways of the target organisms, leading to their death . The compound inhibits the growth of Leishmania aethiopica and Plasmodium berghei, thereby disrupting their life cycle and preventing the diseases they cause .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the number of these organisms, thereby preventing the diseases they cause .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole are not fully explored yet. Pyrazoles and their derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .

Cellular Effects

Related pyrazoline derivatives have been reported to exhibit antioxidant, antitumor, and other activities, suggesting that they may influence cell function, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-(4-bromophenyl)-4-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYPWVBEUPHLBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2607337.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)

![3-[(3-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2607345.png)